molecular formula C16H15N3O3S B13813735 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 214983-22-9

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13813735
CAS No.: 214983-22-9
M. Wt: 329.4 g/mol
InChI Key: VZRSUDPBMFMEEH-UHFFFAOYSA-N
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Description

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrido[2,3-d]pyrimidine core with ethyl, methylsulfonyl, and phenyl substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidine core, which can then be further functionalized to introduce the ethyl, methylsulfonyl, and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other biological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the ethyl, methylsulfonyl, and phenyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

214983-22-9

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

8-ethyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O3S/c1-3-19-14-12(10-17-16(18-14)23(2,21)22)9-13(15(19)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

VZRSUDPBMFMEEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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